molecular formula C8H10BClO4 B13462722 (4-Chloro-3-(methoxymethoxy)phenyl)boronic acid

(4-Chloro-3-(methoxymethoxy)phenyl)boronic acid

Cat. No.: B13462722
M. Wt: 216.43 g/mol
InChI Key: LQYVPXCVUQYNCB-UHFFFAOYSA-N
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Description

(4-Chloro-3-(methoxymethoxy)phenyl)boronic acid is a boronic acid derivative with the molecular formula C₇H₈BClO₃ and a molecular weight of 186.40 g/mol . Its structure features a phenyl ring substituted with a chlorine atom at the para position and a methoxymethoxy (-OCH₂OCH₃) group at the meta position. This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds, which are critical in pharmaceutical and materials science applications. However, its biological and physicochemical properties are influenced by its unique substitution pattern, which distinguishes it from other boronic acid derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-3-(methoxymethoxy)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the reaction of 4-chloro-3-(methoxymethoxy)phenyl magnesium bromide with trimethyl borate, followed by hydrolysis to yield the boronic acid . The reaction conditions often involve the use of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere .

Industrial Production Methods: Industrial production of boronic acids, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Compounds

Structural and Functional Group Variations

The activity and solubility of boronic acids are highly dependent on substituents. Below is a comparison with structurally related compounds:

Table 1: Structural Comparison of Selected Boronic Acids

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Key Applications/Findings
(4-Chloro-3-(methoxymethoxy)phenyl)boronic acid C₇H₈BClO₃ -Cl, -OCH₂OCH₃ 186.40 Suzuki coupling, potential drug synthesis
(4-Chloro-3-(trifluoromethyl)phenyl)boronic acid C₇H₅BClF₃O₂ -Cl, -CF₃ 239.48 IC₅₀ = 110 µM (snake venom PLA₂ inhibition)
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid C₁₆H₁₉BO₄ -OCH₂CH₂OCH₃, -CH₂-C₆H₄ 298.13 HDAC inhibition at 1 µM (vs. 1.5 µM for trichostatin A)
Phenylboronic acid C₆H₇BO₂ No substituents 121.93 IC₅₀ = 194 µM (less potent than substituted analogs)
(4-Fluoro-3-methoxyphenyl)boronic acid C₇H₈BFO₃ -F, -OCH₃ 169.94 Commercial availability (>97% purity)

Physicochemical Properties

  • Solubility and Stability :

    • Bulky substituents like trifluoromethyl (-CF₃) or biphenyl groups (e.g., in [4-(4-propan-2-yloxyphenyl)phenyl]boronic acid) reduce water solubility, leading to precipitation in culture media (e.g., RPMI) and limiting in vitro assays .
    • Methoxymethoxy (-OCH₂OCH₃) and methoxyethyl (-OCH₂CH₂OCH₃) groups may improve solubility due to their ether linkages, though direct data for this compound is lacking .
  • Boron Content and Reactivity :

    • Boronic acids with higher boron content (e.g., 0.618 mg/g in AG-alkyne@polymer-pBA) exhibit greater ligand density in polymers, enhancing their utility in materials science .

Commercial Availability and Purity

  • (4-Fluoro-3-methoxyphenyl)boronic acid is commercially available at >97% purity , while (4-Chloro-3-(trifluoromethoxy)phenyl)boronic acid (CAS 902757-07-7) is listed with suppliers like ECHEMI . The target compound’s commercial status is unclear but can be inferred to follow similar synthetic pathways.

Biological Activity

(4-Chloro-3-(methoxymethoxy)phenyl)boronic acid is a unique boronic acid derivative characterized by its chloro substituent and a methoxymethoxy group on the phenyl ring. This compound exhibits significant biological activity, particularly in the context of its interactions with biological systems and potential applications in pharmaceuticals and diagnostics.

The structure of this compound allows it to participate in various chemical reactions, particularly those involving the formation of carbon-carbon bonds through Suzuki coupling reactions. The boron atom in this compound is crucial for its ability to form reversible covalent bonds with diols, which is a characteristic feature of boronic acids. This property underlies many of its biological applications, particularly in sensing and diagnostic technologies.

The biological activity of boronic acids, including this compound, primarily stems from their ability to interact with diols and other biomolecules. The binding strength of these interactions can significantly influence cellular processes. For instance, studies have shown that different boronic acids can cause varying degrees of cellular disruption depending on their pKa values and structural characteristics .

Biological Applications

  • Pharmaceutical Development :
    • This compound can serve as an intermediate in the synthesis of biologically active compounds. Its ability to form stable complexes with diols makes it suitable for drug development aimed at targeting specific biological pathways.
  • Material Science :
    • The compound's properties allow for potential applications in developing polymeric materials that require specific interactions with biomolecules.
  • Sensors and Diagnostics :
    • Its reversible binding capabilities make it an excellent candidate for sensor technologies designed to detect sugars and other biomolecules, which is vital for monitoring various health conditions.

Case Studies and Research Findings

Recent studies have highlighted the impact of boronic acids on cellular structures. For example, research demonstrated that treatment with specific boronic acids led to dramatic morphological changes in plant cells, including the disassembly of cytoplasmic strands and nuclear collapse . These findings suggest a direct relationship between the structural properties of boronic acids and their biological effects.

Table 1: Biological Effects of Boronic Acids

Boronic AcidpKaEffect on CellsObservations
3-Nitrophenylboronic Acid7.2Severe disruption97% cells disrupted after 4 hours
3-Methoxyphenylboronic Acid8.6Partial disruption29% cells disrupted after prolonged exposure
Phenylboronic Acid8.8Moderate disruptionSimilar effects to 3-MBA under certain conditions
Methylboronic Acid10.7No visible disruptionCells remained intact even at high concentrations

Q & A

Basic Questions

Q. What are the recommended synthetic routes for (4-Chloro-3-(methoxymethoxy)phenyl)boronic acid, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the phenyl ring. For example, methoxymethoxy and chloro groups can be introduced via nucleophilic substitution or protection-deprotection strategies, followed by boronation using Miyaura borylation (e.g., Pd-catalyzed reaction with bis(pinacolato)diboron). Purity is validated using high-performance liquid chromatography (HPLC) (≥97% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy. Key NMR signals include the boronic acid proton (δ ~7.5-8.5 ppm, broad) and methoxymethoxy methyl group (δ ~3.3-3.5 ppm) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirms substituent positions and boronic acid presence. The methoxymethoxy group shows distinct methyl (δ ~3.3 ppm) and ether oxygen-linked carbons (δ ~55-60 ppm).
  • IR Spectroscopy : Detects B-O stretching (~1340 cm⁻¹) and O-H (boronic acid) vibrations (~3200 cm⁻¹).
  • Mass Spectrometry (MS) : Exact mass (calc. for C₈H₉BClO₃: ~214.5 g/mol) validates molecular composition.
  • X-ray Diffraction (if crystalline) : Resolves steric effects of the 3- and 4-substituents .

Advanced Research Questions

Q. How do the electronic and steric effects of the chloro and methoxymethoxy groups influence Suzuki-Miyaura cross-coupling efficiency?

  • Methodological Answer :

  • Electronic Effects : The chloro group (electron-withdrawing) increases boronic acid acidity, enhancing reactivity with aryl halides. Methoxymethoxy (electron-donating) stabilizes intermediates but may slow transmetallation.
  • Steric Effects : The 3-methoxymethoxy group introduces steric hindrance, requiring optimized ligands (e.g., SPhos or XPhos) and elevated temperatures (80–100°C).
  • Experimental Design : Compare coupling yields under varying conditions (e.g., solvent polarity, base strength) using model substrates like 4-bromotoluene. Monitor reaction progress via TLC or in situ NMR .

Q. What strategies mitigate hydrolysis of this boronic acid during storage or aqueous-phase reactions?

  • Methodological Answer :

  • Stabilization via Boronic Esters : Convert to pinacol ester (stable, air-tolerant) using pinacol and Dean-Stark trap. Hydrolysis rates depend on diol affinity (e.g., pinacol ester hydrolyzes slower than neopentyl glycol ester) .
  • Storage : Anhydrous conditions (desiccator, molecular sieves) at 2–8°C.
  • pH Control : Use buffered solutions (pH ~7–9) to balance boronic acid stability and reactivity. For example, in glucose-sensing hydrogels, maintain pH 7.4 to optimize diol complexation .

Q. How can conflicting data on oxidative stability be resolved in biological assays?

  • Methodological Answer :

  • Kinetic Profiling : Expose the compound to reactive oxygen species (ROS) like H₂O₂ and monitor oxidation via ¹H NMR (e.g., phenol formation). Compare with boronic esters (e.g., 50% oxidation in 5–27 minutes under standardized conditions, as in Table 2 of ).
  • Competitive Assays : Use alizarin red S (ARS) to rank diol-boronic acid affinities and correlate with oxidation rates. For instance, pinacol (affinity rank 12.1) stabilizes boronic esters better than neopentyl glycol (rank 0.30) .

Application-Focused Questions

Q. How can this compound be integrated into stimuli-responsive drug delivery systems?

  • Methodological Answer :

  • Glucose-Responsive Hydrogels : Leverage boronic acid-diol complexation. For example, copolymerize with acrylamide and measure glucose-dependent swelling ratios (e.g., 20% volume increase at 10 mM glucose).
  • In Vitro Testing : Use chronic lymphocytic leukemia (CLL) cells to assess ROS-triggered drug release (e.g., parthenolide analogues). Correlate clogP values (lipophilicity) with cellular uptake efficiency .

Q. What computational methods predict the compound’s reactivity in catalytic cycles?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to evaluate transition states in Suzuki coupling.
  • Hammett Analysis : Quantify substituent effects (σₚ values: Cl = +0.23, OMe = -0.27) to predict reaction rates.
  • Molecular Dynamics (MD) : Simulate interactions with Pd catalysts (e.g., Pd(OAc)₂) to identify steric clashes .

Properties

Molecular Formula

C8H10BClO4

Molecular Weight

216.43 g/mol

IUPAC Name

[4-chloro-3-(methoxymethoxy)phenyl]boronic acid

InChI

InChI=1S/C8H10BClO4/c1-13-5-14-8-4-6(9(11)12)2-3-7(8)10/h2-4,11-12H,5H2,1H3

InChI Key

LQYVPXCVUQYNCB-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)Cl)OCOC)(O)O

Origin of Product

United States

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